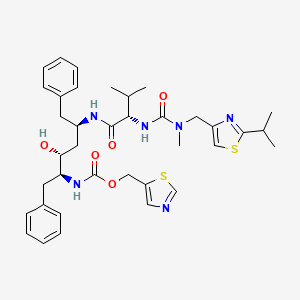
1,3-Bis(4-carboxyphenyl)imidazolium chloride
Übersicht
Beschreibung
1,3-Bis(4-carboxyphenyl)imidazolium chloride is an imidazolium salt with hydroxy functionality . It is a common building block for functional materials and is used in the synthesis of N-heterocyclic carbene (NHC) as σ-donor ligands for stable metal complexes .
Synthesis Analysis
Imidazolium salts are synthesized using common building blocks for functional materials . The synthesis process involves the use of 4-Aminobenzoic acid in dry methanol, with the addition of formic acid and a 39% aqueous solution of glyoxal .Molecular Structure Analysis
The structure of 1,3-Bis(4-carboxyphenyl)imidazolium chloride consists of a central planar imidazolium ring, with out-of-plane phenolic side arms . The dihedral angles between the 4-hydroxyphenyl substituents and the imidazole ring are 55.27 (7) and 48.85 (11)° .Chemical Reactions Analysis
This compound is a metal-free catalyst that allows reactions to be carried out under mild conditions . It has been found to be efficient for a diversity of anilines and allylic alcohols, providing exclusively the product of N-substitution independently of the substituents in the aniline reactant .Physical And Chemical Properties Analysis
The molecular weight of 1,3-Bis(4-carboxyphenyl)imidazolium chloride is 344.7 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are 344.0563846 g/mol . The topological polar surface area is 83.4 Ų .Wissenschaftliche Forschungsanwendungen
Catalysis
1,3-Bis(carboxymethyl)imidazolium chloride has been utilized as a metal-free and recyclable catalyst. For instance, it catalyzed the synthesis of N-allylanilines through allylic substitution of alcohols with anilines. This process was efficient for various anilines and allylic alcohols, providing exclusively the product of N-substitution. The catalyst could be reused up to 15 cycles without loss of activity, showcasing its robustness (Albert-Soriano et al., 2018).
Organic Synthesis
In organic synthesis, 1,3-Bis(4-carboxyphenyl)imidazolium chloride has been used in the preparation of nucleophilic carbenes. It was shown to be effective in the electrochemical reduction of imidazolium cations, leading to the formation of imidazol-2-ylidenes, which are useful in various chemical reactions (Gorodetsky et al., 2004).
Material Science
In material science, azolium-based metal-organic frameworks (MOFs) have been constructed using 1,3-bis(4-carboxyphenyl)imidazolium chloride. These MOFs demonstrated remarkable efficiency in adsorptive removal of anionic dyes and selective adsorption of CO2 over CH4, indicating potential for environmental applications (Ezugwu et al., 2018).
Electrochemistry
Electrochemical studies have also been conducted on 1,3-bis(4-carboxyphenyl)imidazolium chloride, providing insights into its structural and electrochemical characteristics. These studies are crucial for understanding its behavior in various chemical environments and potential applications in electrochemistry (Fuller & Carlin, 1994).
Zukünftige Richtungen
Imidazolium salts like 1,3-Bis(4-carboxyphenyl)imidazolium chloride have potential applications in the development of functional materials . They can also play a significant role in the aeronautic industry by enhancing the interfacial shear strength in polyphenylene sulfide/Ex-PAN carbon fiber composites .
Eigenschaften
IUPAC Name |
4-[3-(4-carboxyphenyl)imidazol-3-ium-1-yl]benzoic acid;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4.ClH/c20-16(21)12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(4-8-15)17(22)23;/h1-11H,(H-,20,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVTWWKYGXDSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=C[N+](=C2)C3=CC=C(C=C3)C(=O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3321956.png)








![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B3322044.png)
![6-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-yldisulfanyl)-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium;dichloride](/img/structure/B3322050.png)

![4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)aniline](/img/structure/B3322072.png)